molecular formula C10H16N2O4 B2453310 2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid CAS No. 956437-06-2

2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

Cat. No.: B2453310
CAS No.: 956437-06-2
M. Wt: 228.248
InChI Key: MFUUGZZBWSZXNI-UHFFFAOYSA-N
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Description

2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a synthetic organic compound with the molecular formula C10H16N2O4 and a molecular weight of 228.25 g/mol . It is characterized by the presence of an imidazolidinone ring substituted with butyl and methyl groups, and an acetic acid moiety. This compound is primarily used in research and development settings.

Scientific Research Applications

2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications, including:

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 4-butyl-4-methylimidazolidine-2,5-dione with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts or bases to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazolidinone ring and acetic acid moiety allow it to form hydrogen bonds and other interactions with target molecules, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific context of its use in research or therapeutic applications .

Comparison with Similar Compounds

2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-3-4-5-10(2)8(15)12(6-7(13)14)9(16)11-10/h3-6H2,1-2H3,(H,11,16)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUUGZZBWSZXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C(=O)N(C(=O)N1)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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